4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
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Overview
Description
4-Chloro-5-(((3,4-dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated isoxazole ring and a dichlorobenzyl thioether moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(((3,4-dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Chlorine Atom: Chlorination of the isoxazole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Thioether Linkage: The thioether linkage is introduced by reacting the chlorinated isoxazole with 3,4-dichlorobenzyl mercaptan under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(((3,4-dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced isoxazole derivatives.
Substitution: Amino or thio-substituted isoxazole derivatives.
Scientific Research Applications
4-Chloro-5-(((3,4-dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(((3,4-dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s chlorinated isoxazole ring and thioether linkage allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(((3,4-dichlorophenyl)thio)methyl)isoxazol-3(2H)-one: Similar structure but with a phenyl group instead of a benzyl group.
4-Chloro-5-(((3,4-dichlorobenzyl)thio)methyl)isoxazole: Similar structure but without the ketone group.
Uniqueness
4-Chloro-5-(((3,4-dichlorobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to its specific combination of a chlorinated isoxazole ring and a dichlorobenzyl thioether moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
89661-05-2 |
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Molecular Formula |
C11H8Cl3NO2S |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
4-chloro-5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H8Cl3NO2S/c12-7-2-1-6(3-8(7)13)4-18-5-9-10(14)11(16)15-17-9/h1-3H,4-5H2,(H,15,16) |
InChI Key |
QBYOIHCFBMJKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CSCC2=C(C(=O)NO2)Cl)Cl)Cl |
Origin of Product |
United States |
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